
2-Acetyl-6-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-6-methylbenzonitrile is an organic compound with the molecular formula C10H9NO It is a derivative of benzonitrile, characterized by the presence of an acetyl group at the second position and a methyl group at the sixth position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-methylbenzonitrile can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acetyl group is introduced to the aromatic ring of 2-methylbenzonitrile using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact and improve the efficiency of the synthesis .
化学反应分析
Types of Reactions
2-Acetyl-6-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-acetyl-6-methylbenzoic acid.
Reduction: Formation of 2-acetyl-6-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-Acetyl-6-methylbenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 2-Acetyl-6-methylbenzonitrile involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis to form amides or carboxylic acids. These reactions are facilitated by enzymes or catalysts, leading to the formation of various biologically active compounds .
相似化合物的比较
Similar Compounds
2-Methylbenzonitrile: Lacks the acetyl group, making it less reactive in certain chemical reactions.
4-Acetyl-2-methylbenzonitrile: Similar structure but with the acetyl group at the fourth position, leading to different reactivity and applications
Uniqueness
2-Acetyl-6-methylbenzonitrile is unique due to the specific positioning of the acetyl and methyl groups, which influence its chemical reactivity and potential applications. The compound’s structure allows for selective reactions that are not possible with other similar compounds, making it valuable in synthetic chemistry and industrial applications.
属性
分子式 |
C10H9NO |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
2-acetyl-6-methylbenzonitrile |
InChI |
InChI=1S/C10H9NO/c1-7-4-3-5-9(8(2)12)10(7)6-11/h3-5H,1-2H3 |
InChI 键 |
FNTBYBUPZMUILH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)

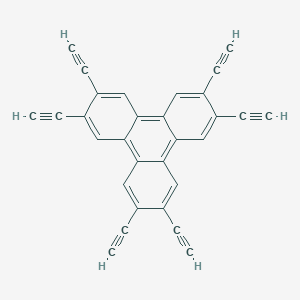
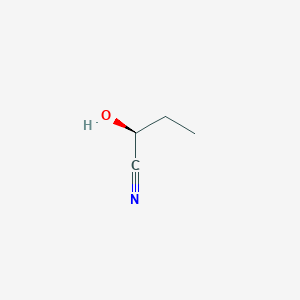
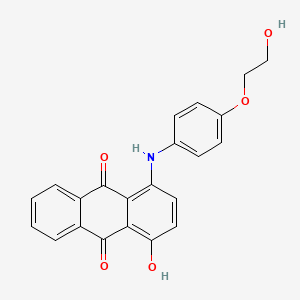
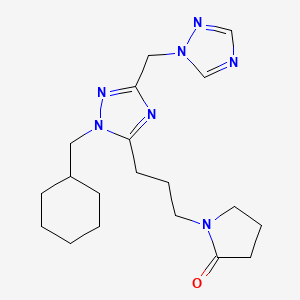


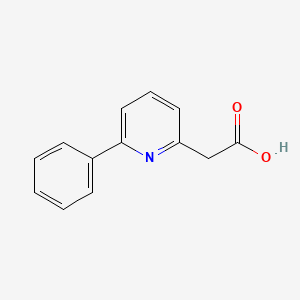
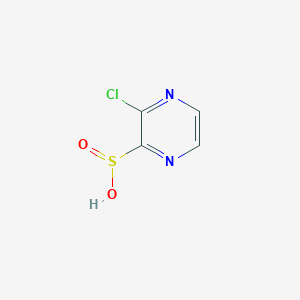
![9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]-](/img/structure/B13128984.png)

